(E)-N'-(4-methylbenzenesulfonyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzenecarboximidamide
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Overview
Description
N’-(4-methylphenyl)sulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenecarboximidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group, a thiazole ring, and a benzenecarboximidamide moiety, making it a versatile candidate for research in medicinal chemistry, biology, and industrial applications.
Mechanism of Action
Target of Action
The primary targets of STK951107 are currently under investigation . It’s important to note that the identification of a compound’s primary targets is a crucial step in understanding its mechanism of action. These targets are typically proteins or enzymes that the compound interacts with to exert its effects.
Mode of Action
The mode of action of STK951107 involves its interaction with its targets . The specifics of these interactions and the resulting changes are still being studied. Understanding the mode of action can provide insights into how the compound influences biological processes and contributes to its therapeutic effects .
Biochemical Pathways
STK951107 is believed to affect certain biochemical pathways . The specifics of these pathways and their downstream effects are still being researched. Biochemical pathways are sequences of chemical reactions that occur within a cell, and changes in these pathways can have significant effects on the cell’s function .
Pharmacokinetics
The pharmacokinetics of STK951107, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability . These properties can influence the compound’s therapeutic effects and potential side effects .
Result of Action
The molecular and cellular effects of STK951107’s action are currently being studied . These effects can provide insights into the compound’s therapeutic potential and its possible side effects .
Action Environment
The action, efficacy, and stability of STK951107 can be influenced by various environmental factors . These factors can include the physical and chemical conditions in the body, as well as external factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylphenyl)sulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenecarboximidamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting appropriate starting materials under controlled conditions.
Sulfonylation: The thiazole derivative is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base.
Coupling Reaction: The sulfonylated thiazole is coupled with a benzenecarboximidamide derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methylphenyl)sulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
N’-(4-methylphenyl)sulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenecarboximidamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the thiazole and sulfonamide moieties but differs in its halogen substitution, which can affect its biological activity.
N-(4-methylphenyl)sulfonyl-2-aminothiazole: Similar in structure but lacks the benzenecarboximidamide group, leading to different chemical properties and applications.
Uniqueness
N’-(4-methylphenyl)sulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenecarboximidamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
N'-(4-methylphenyl)sulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S3/c1-17-7-11-20(12-8-17)33(28,29)26-22(18-5-3-2-4-6-18)25-19-9-13-21(14-10-19)34(30,31)27-23-24-15-16-32-23/h2-16H,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSHZDGIVCYJSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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